(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine
Description
Evolution of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Early synthetic efforts focused on multicomponent reactions and transition-metal-catalyzed C–H functionalization to access diverse derivatives. A paradigm shift occurred with the discovery of Q203 , an imidazo[1,2-a]pyridine amide exhibiting nanomolar potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Q203 targets the cytochrome bc~1~ complex (QcrB), disrupting bacterial ATP synthesis. Subsequent scaffold-hopping strategies yielded analogs like TB47 and ND-11543 , which retained anti-TB activity while addressing solubility and metabolic stability challenges.
Recent synthetic innovations emphasize metal-free protocols, such as oxidative cyclization of 2-aminopyridines with ketones, enabling greener routes to functionalized imidazo[1,2-a]pyridines. Substituents at the C2, C3, and C6 positions critically influence bioactivity; for instance, 2-ethyl-6-chloro derivatives enhance potency, while C3 carboxamides improve aqueous solubility. Table 1 summarizes key imidazo[1,2-a]pyridine derivatives and their therapeutic applications.
Table 1. Notable Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
Significance of Oxime Pharmacophores in Research
Oximes, characterized by their >C=N–OH moiety, are pivotal in medicinal chemistry due to their dual roles as nucleophiles and hydrogen-bond donors. The FDA-approved antidote pralidoxime (2-PAM) exemplifies their utility in reactivating acetylcholinesterase (AChE) inhibited by organophosphates. Oximes form covalent adducts with phosphorylated serine residues in AChE, restoring enzymatic activity via a mechanism involving proton shuffling and nucleophilic attack. Beyond antidotes, oximes enhance pharmacokinetic profiles in antibiotics (e.g., cefuroxime) by improving β-lactam stability and membrane permeability.
In the context of (Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine, the oxime group may contribute to target engagement through chelation or reversible covalent binding. Computational studies of HI-6, an oxime-based AChE reactivator, reveal that oxime oxygen participates in hydrogen bonding with Val282 and Arg296 residues, a interaction potentially exploitable in designing kinase or protease inhibitors.
Strategic Importance of Sulfanyl Linkages in Heterocyclic Research
Sulfanyl (thioether) linkages, as seen in the 4-chlorophenylsulfanyl moiety of the target compound, modulate electronic and steric properties while enhancing metabolic stability. The sulfur atom’s polarizability facilitates π-π stacking with aromatic residues in target proteins, as demonstrated in protease inhibitors like saquinavir. In imidazo[1,2-a]pyridine derivatives, sulfanyl groups at the C3 position have been shown to improve blood-brain barrier penetration in CNS-targeted agents. The 4-chlorophenyl substitution further introduces halogen bonding capabilities, potentially augmenting target affinity.
Current Research Landscape and Knowledge Gaps
Despite advances, critical gaps persist in the rational design of imidazo[1,2-a]pyridine hybrids. The DNDI0003363576 series highlights challenges in balancing structure–property relationships (SPR) and structure–activity relationships (SAR), where solubility enhancements often compromise potency. For oxime-containing derivatives, limited data exist on their redox stability in physiological environments. The sulfanyl linkage’s role in the target compound remains underexplored; mechanistic studies comparing thioether vs. ether analogs could elucidate its contribution to bioavailability.
Future directions include leveraging computational tools to predict oxime–target interactions and developing prodrug strategies to mitigate oxidative degradation. Collaborative initiatives like the TB Drug Accelerator Program are critical for advancing such hybrids into clinical candidates.
Properties
IUPAC Name |
(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-7-8-21-16(9-11)19-12(2)17(21)15(20-22)10-23-14-5-3-13(18)4-6-14/h3-9,22H,10H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKNLUPXKAJHGP-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NO)CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine typically involves multiple steps. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory procedures, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine exhibit notable antimicrobial activity. For example:
- Bacterial Efficacy : Studies have shown that derivatives with the chlorophenyl sulfanyl group demonstrate moderate to strong efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves disrupting bacterial cell walls or interfering with metabolic processes .
Anti-inflammatory Effects
Compounds structurally related to this hydroxylamine have been evaluated for their ability to inhibit inflammatory pathways:
- Neuroprotective Properties : A related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated microglial cells, suggesting potential neuroprotective effects relevant in conditions like Parkinson's disease, where neuroinflammation is critical .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have reported strong inhibitory effects on acetylcholinesterase (AChE), which is vital for treating Alzheimer's disease. The IC50 values suggest that these compounds could be effective in therapeutic applications .
Case Studies and Research Findings
- Neuroprotective Activity : A study highlighted the neuroprotective effects of related compounds against oxidative stress in neuronal cells.
- Antibacterial Screening : Another investigation focused on the antibacterial properties of derivatives, confirming their effectiveness against multi-drug resistant strains.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Salmonella typhi, Bacillus subtilis | |
| Anti-inflammatory | Inhibits nitric oxide production in microglial cells | |
| Enzyme Inhibition | Strong AChE inhibitor; potential use in Alzheimer's treatment |
Mechanism of Action
The mechanism of action for (Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but often involves binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound shares its imidazo[1,2-a]pyridine core with analogs reported in , such as (17Z)-N-((2-(4-fluorophenyl)-6-methylH-imidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines (e.g., 13a-13h ) . Key differences include:
| Feature | Target Compound | Analog (13a-13h) |
|---|---|---|
| Aryl Substituent | 4-Chlorophenylsulfanyl | 4-Fluorophenyl |
| Imidazo Substituents | 2,7-Dimethyl | 6-Methyl |
| Functional Group | (Z)-Hydroxylamine ethylidene | 4-Arylamine |
- Lipophilicity : The sulfanyl group may increase lipophilicity (logP) relative to fluorophenyl analogs, impacting membrane permeability .
- Hydrogen Bonding: The hydroxylamine group offers hydrogen-bond donor capability, unlike the arylamines in analogs, which could alter target binding .
Table 1: Antimicrobial Activity of Analogs (13a-13h) vs. Hypothetical Target Compound
| Compound | MIC (μg/mL) Against E. coli | MIC (μg/mL) Against C. albicans |
|---|---|---|
| 13a | 25 | 50 |
| 13b | 12.5 | 25 |
| Target | Not reported | Not reported |
Note: Data for analogs sourced from .
Biological Activity
(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine is a compound of significant interest due to its potential biological activities. With a complex structure that incorporates both imidazo[1,2-a]pyridine and chlorophenyl moieties, this compound presents opportunities for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 470.41 g/mol. The presence of the chlorophenyl sulfanyl group and the imidazo[1,2-a]pyridine core contributes to its biological activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with various receptors can lead to modulation of signaling pathways that affect cell proliferation and survival.
- Antioxidant Activity : The hydroxylamine functional group may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have evaluated the biological activities of related compounds with similar structural features. Here are key findings:
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine structures have shown promising anticancer effects. For instance, derivatives have been tested against various cancer cell lines, demonstrating inhibition of cell growth through apoptosis and cell cycle arrest mechanisms .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the sulfanyl group has been linked to enhanced antibacterial effects in vitro .
- Anti-inflammatory Effects : Studies indicate that related compounds can inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative showed significant inhibition (IC50 values < 10 µM) against breast cancer cell lines, attributed to its ability to induce apoptosis through caspase activation.
- Case Study 2 : A related compound demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the imidazo[1,2-a]pyridine core in this compound?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, Vilsmeier-Haack formylation can introduce aldehyde groups to the imidazo[1,2-a]pyridine precursor, as demonstrated in the synthesis of related compounds using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Alternatively, Schiff base formation via condensation of aldehydes with amines in glacial acetic acid is a common approach, followed by sodium borohydride reduction to stabilize imine intermediates .
Q. How are the sulfanyl (S-(4-chlorophenyl)) and hydroxylamine groups introduced during synthesis?
- Methodological Answer :
- Sulfanyl Group : Thiolation reactions using 4-chlorothiophenol under nucleophilic substitution or free-radical conditions can introduce the sulfanyl moiety. Reaction conditions (e.g., base catalysts, solvent polarity) must be optimized to avoid side reactions .
- Hydroxylamine Group : Hydroxylamine derivatives are often formed via oxime intermediates. For example, condensation of ketones with hydroxylamine hydrochloride in ethanol/water mixtures, followed by acid-catalyzed cyclization, can yield the final hydroxylamine structure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazo[1,2-a]pyridine protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethylidene hydroxylamine group (δ 10–12 ppm for NH). Deuterated solvents (e.g., DMSO-d₆) are recommended for resolving exchangeable protons .
- IR Spectroscopy : Confirm the presence of hydroxylamine (N–O stretch ~930 cm⁻¹) and sulfanyl (C–S stretch ~700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing Z/E isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor the Z-isomer over the E-isomer?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–10°C) during imine formation reduce thermal isomerization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-configuration .
- Catalytic Additives : Lewis acids like ZnCl₂ can coordinate to the hydroxylamine group, directing stereoselectivity .
Q. How should researchers resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., NOESY correlations between the ethylidene proton and imidazo[1,2-a]pyridine aromatic protons for Z-isomer assignment) .
- Deuterium Exchange : Identify labile protons (e.g., NH in hydroxylamine) by comparing spectra before/after D₂O addition .
- Purity Verification : Use thin-layer chromatography (TLC) or HPLC to rule out impurities causing unexpected peaks .
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Modify the 4-chlorophenylsulfanyl group (e.g., replace Cl with F or CF₃) to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse the imidazo[1,2-a]pyridine core with triazolo or thieno rings to enhance binding affinity, as seen in related antimicrobial agents .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or kinase enzymes) before synthesis .
Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria and fungi. Include standard drugs (e.g., ciprofloxacin) as controls .
- Enzyme Inhibition Assays : For kinase or COX-2 targets, use fluorogenic substrates (e.g., ADP-Glo™ for kinases) and validate results with Western blotting .
- Cytotoxicity Profiling : Screen against human cell lines (e.g., HEK293) via MTT assays to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
